N-(2-Brombenzyl)propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

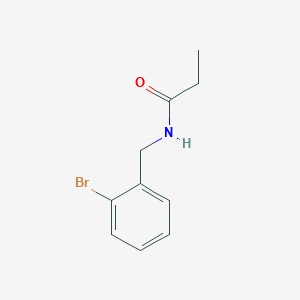

N-(2-bromobenzyl)propanamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a propanamide moiety

Wissenschaftliche Forschungsanwendungen

N-(2-bromobenzyl)propanamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Industrial Applications: Used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)propanamide typically involves the reaction of 2-bromobenzylamine with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-bromobenzylamine+propanoyl chloride→N-(2-bromobenzyl)propanamide+HCl

Industrial Production Methods: Industrial production of N-(2-bromobenzyl)propanamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: N-(2-bromobenzyl)propanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of various substituted benzyl derivatives.

Reduction: Formation of 2-bromobenzylamine.

Oxidation: Formation of 2-bromobenzaldehyde.

Wirkmechanismus

The mechanism of action of N-(2-bromobenzyl)propanamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom can influence the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

N-(2-fluorobenzyl)propanamide: Contains a fluorine atom instead of bromine.

N-(2-iodobenzyl)propanamide: Contains an iodine atom instead of bromine.

Uniqueness: N-(2-bromobenzyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions compared to its chlorine and fluorine analogs

Biologische Aktivität

N-(2-bromobenzyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential through various studies.

N-(2-bromobenzyl)propanamide can be synthesized through several methods, typically involving the reaction of 2-bromobenzylamine with propanoyl chloride or propanoic acid under controlled conditions. The synthesis often employs various catalysts and solvents to enhance yield and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-bromobenzylamine + Propanoyl chloride | Room Temp, 24h | 85% |

| 2 | Purification via recrystallization | Ethanol | >90% |

Antitumor Activity

Recent studies have demonstrated that N-(2-bromobenzyl)propanamide exhibits notable antitumor properties. In vitro assays using various cancer cell lines, including U937 (human myeloid leukemia), showed significant inhibition of cell proliferation without cytotoxic effects on normal cells. The structure-activity relationship (SAR) indicates that the bromine substitution enhances the compound's binding affinity to target proteins involved in cancer cell growth.

- Case Study : A study reported an IC50 value of approximately 15 µM against U937 cells, suggesting a potent antitumor effect .

Antimicrobial Properties

N-(2-bromobenzyl)propanamide has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 15 to 125 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

- Table 2: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

Anti-inflammatory Effects

The anti-inflammatory properties of N-(2-bromobenzyl)propanamide have been explored in animal models. The compound was shown to reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases.

- Research Finding : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a reduction of edema by approximately 40% compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-bromobenzyl)propanamide is influenced by its molecular structure. The presence of the bromine atom is critical for enhancing its pharmacological properties. Studies indicate that modifications to the aromatic ring or amide group can lead to variations in potency and selectivity against different biological targets.

- Key Insights :

- Bromine Substitution : Increases lipophilicity and improves membrane permeability.

- Amide Group : Essential for maintaining biological activity and facilitating interactions with target proteins.

Eigenschaften

IUPAC Name |

N-[(2-bromophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLEXDBURIQHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589296 |

Source

|

| Record name | N-[(2-Bromophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-40-3 |

Source

|

| Record name | N-[(2-Bromophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.